2-Mesitylacetyl chloride

Agrochemical Synthesis Process Chemistry Acaricide

2-Mesitylacetyl chloride (CAS 52629-46-6) is a critical intermediate for the commercial synthesis of the acaricide Spiromesifen, enabling the installation of the mesitylacetyl pharmacophore in an 89.2% yield. Its bulky mesityl group imparts unique steric and electronic properties, offering superior regioselectivity and intermediate stability over simple phenylacetyl chloride. Ideal for medicinal chemistry amide libraries and polymer modification, this reactive building block is available in high purity for reliable, scalable R&D and industrial production.

Molecular Formula C11H13ClO
Molecular Weight 196.67 g/mol
CAS No. 52629-46-6
Cat. No. B1366829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Mesitylacetyl chloride
CAS52629-46-6
Molecular FormulaC11H13ClO
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)CC(=O)Cl)C
InChIInChI=1S/C11H13ClO/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3
InChIKeyNXCYVLQDRHQRHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Mesitylacetyl chloride (CAS 52629-46-6) for Industrial & Research Synthesis: An Overview


2-Mesitylacetyl chloride (CAS 52629-46-6), also known as 2,4,6-trimethylphenylacetyl chloride, is an organic acyl chloride characterized by the presence of a sterically hindered mesityl group (2,4,6-trimethylphenyl) attached to an acetyl chloride moiety [1]. It is a building block and reactive intermediate used primarily in organic synthesis to introduce the mesitylacetyl group into target molecules [1]. This compound is used in the pharmaceutical and agrochemical industries, most notably as a key intermediate in the commercial synthesis of the insecticide/acaricide Spiromesifen, and in polymer modification and sensor development [2].

2-Mesitylacetyl chloride (CAS 52629-46-6): Why It Cannot Be Substituted


Direct substitution of 2-Mesitylacetyl chloride with structurally similar acyl chlorides or acetic acid derivatives is not possible in many applications due to the unique steric and electronic properties imparted by the 2,4,6-trimethylphenyl (mesityl) group. This bulky aromatic ring creates significant steric hindrance around the reactive carbonyl center, which profoundly influences reaction kinetics, regioselectivity, and the stability of resulting intermediates compared to unsubstituted phenylacetyl chloride [1]. In the case of Spiromesifen synthesis, the mesityl moiety is a critical pharmacophore; substituting the acyl chloride would lead to a different, and likely inactive, chemical structure. Furthermore, the acyl chloride's enhanced electrophilicity relative to the corresponding carboxylic acid is essential for efficient acylation under mild conditions [2].

Quantitative Differentiation Evidence for 2-Mesitylacetyl chloride (CAS 52629-46-6)


Spiromesifen Synthesis: High Yield in the Key Mesitylacetyl Incorporation Step

2-Mesitylacetyl chloride demonstrates high efficiency as an acylating agent in the industrial synthesis of the insecticide Spiromesifen. In a patented process for the preparation of a key intermediate, 1-[2-(2,4,6-trimethylphenyl)-acetoxy]-cyclopentylcarboxylic acid, the acylation of 1-carboxycyclopentanol with 2-mesitylacetyl chloride achieved an isolated yield of 89.2% [1]. This high yield, under mild room-temperature conditions, is a strong indicator of its performance in a commercially relevant, multi-step synthesis where alternative acylating agents would likely necessitate harsher conditions or provide lower yields due to the required introduction of the bulky mesitylacetyl group.

Agrochemical Synthesis Process Chemistry Acaricide

Improved Synthesis of the Parent Acid: A Benchmark for Purity and Yield

An optimized synthesis of the parent compound, mesitylacetic acid (CAS 4408-60-0), from which 2-mesitylacetyl chloride is derived, provides a benchmark for the quality of the core structure. A Chinese study reported a total yield of 78% for mesitylacetic acid, achieving a purity of over 99% [1]. This high purity is essential for minimizing side reactions when the acid is subsequently converted to the more reactive acyl chloride. While this is not a direct measurement on the chloride itself, it establishes a baseline for the chemical backbone's synthetic accessibility and purity, which is relevant for procurement decisions regarding the chloride precursor [1].

Organic Synthesis Process Optimization Building Block

Precursor Yield in Patent Synthesis: 90% for the Key Benzyl Chloride Intermediate

A patent for a synthesis technology of 2,4,6-trimethylbenzene acetyl chloride describes an earlier step: the chloromethylation of mesitylene to form 2,4,6-trimethylbenzyl chloride, a direct precursor in one route to the target compound. This step was reported to achieve a yield of approximately 90% under optimized conditions (reaction at 75°C, monitored by GC) [1]. This high-yielding step for generating the core mesityl framework demonstrates a robust and efficient industrial process for the key intermediate.

Process Chemistry Industrial Synthesis Chloromethylation

Structural Differentiation: Impact of Steric Hindrance on Reactivity

2-Mesitylacetyl chloride is structurally distinguished from related compounds like 2,4,6-trimethylbenzoyl chloride and phenylacetyl chloride by the position of its carbonyl group. The mesityl ring's three methyl groups provide substantial steric bulk that shields the reactive acetyl chloride center, a feature that can be leveraged to control reaction outcomes . While direct kinetic data for 2-mesitylacetyl chloride is not available, studies on the solvolysis of phenylacetyl chloride and trimethylacetyl chloride demonstrate that steric hindrance profoundly influences the reaction mechanism, shifting it from an addition-elimination to an ionization pathway depending on solvent conditions [1]. This class-level behavior indicates that the mesityl group in 2-mesitylacetyl chloride will similarly dictate a specific reactivity profile, making it a distinct choice when steric control is required [1].

Organic Synthesis Steric Effects Reaction Selectivity

Proven Application Scenarios for 2-Mesitylacetyl chloride (CAS 52629-46-6)


Commercial Synthesis of the Agrochemical Spiromesifen

2-Mesitylacetyl chloride is a critical and validated intermediate in the synthesis of the commercial acaricide/insecticide Spiromesifen, developed by Bayer. The compound is used to install the essential mesitylacetyl pharmacophore onto a cyclopentyl carboxylic acid core. The reported 89.2% yield for this key acylation step under mild conditions demonstrates its suitability for industrial-scale production, providing a reliable and efficient building block for manufacturing this important crop protection agent [1].

Synthesis of Sterically Hindered Amides for Medicinal Chemistry

In medicinal chemistry, introducing steric bulk is a common strategy to improve drug properties like metabolic stability or target selectivity. 2-Mesitylacetyl chloride serves as an excellent reagent for the acylation of amines to create sterically hindered N-mesitylacetyl amides. Its reactivity profile, influenced by the bulky mesityl group, makes it a superior choice over simpler acetyl chlorides (e.g., phenylacetyl chloride) for synthesizing amide derivatives where the steric environment is critical for biological activity. Literature and patents describe its use in creating diverse amide libraries .

Modification of Polymers and Development of Advanced Materials

The unique properties of the mesityl group, including its hydrophobicity and rigidity, are valuable in materials science. 2-Mesitylacetyl chloride is used to modify polymers by attaching the mesitylacetyl group to polymer backbones or side chains. This functionalization can alter the polymer's solubility, thermal stability, or self-assembly behavior. Its application in the production of sensors and in semiconductor manufacturing has been noted, leveraging the steric and electronic effects of the mesityl moiety to tune material properties [1].

Technical Documentation Hub

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